molecular formula C18H15ClF2N4O2S B10898971 4-{[(E)-{3-[(3-chlorophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-{3-[(3-chlorophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B10898971
M. Wt: 424.9 g/mol
InChI Key: XJYHFLPFEWVSPI-LSFURLLWSA-N
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Description

4-[((E)-1-{3-[(3-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a triazole ring, a difluoromethyl group, and a chlorophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common approach is the radical trifluoromethylation of carbon-centered intermediates . This process often requires specific catalysts and reaction conditions to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow difluoromethylation protocols, which are efficient and scalable . These methods utilize reagents such as fluoroform and specific catalysts to achieve the desired transformations.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions.

    Reduction: The difluoromethyl group can be reduced to a methyl group.

    Substitution: The chlorophenoxy moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring may yield a triazole oxide, while reduction of the difluoromethyl group may produce a methyl-substituted triazole.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound has potential applications as a biochemical probe due to its ability to interact with specific enzymes and receptors. Its difluoromethyl group can enhance binding affinity and selectivity.

Medicine

In medicine, this compound is being investigated for its potential as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development .

Industry

In industry, this compound is used in the development of new materials with enhanced properties. Its difluoromethyl group can improve the thermal and chemical stability of polymers and other materials .

Mechanism of Action

The mechanism of action of 4-[((E)-1-{3-[(3-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group can enhance binding affinity and selectivity, while the triazole ring can participate in hydrogen bonding and π-π stacking interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[((E)-1-{3-[(3-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE apart is its combination of a triazole ring, a difluoromethyl group, and a chlorophenoxy moiety. This unique structure allows for diverse chemical reactivity and a wide range of applications in various fields.

Properties

Molecular Formula

C18H15ClF2N4O2S

Molecular Weight

424.9 g/mol

IUPAC Name

4-[(E)-[3-[(3-chlorophenoxy)methyl]-4-methoxyphenyl]methylideneamino]-3-(difluoromethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H15ClF2N4O2S/c1-26-15-6-5-11(9-22-25-17(16(20)21)23-24-18(25)28)7-12(15)10-27-14-4-2-3-13(19)8-14/h2-9,16H,10H2,1H3,(H,24,28)/b22-9+

InChI Key

XJYHFLPFEWVSPI-LSFURLLWSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C(F)F)COC3=CC(=CC=C3)Cl

Canonical SMILES

COC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C(F)F)COC3=CC(=CC=C3)Cl

Origin of Product

United States

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